molecular formula C16H21N3O4S B4913427 4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one

4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B4913427
M. Wt: 351.4 g/mol
InChI Key: UUVOHPQNJGNLLV-UHFFFAOYSA-N
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Description

4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a quinoxaline moiety, and an ethanesulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate amines and aldehydes under acidic or basic conditions.

    Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced via sulfonylation reactions, often using ethanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Quinoxaline Moiety: The quinoxaline ring is typically formed through the condensation of o-phenylenediamine with a diketone under acidic conditions.

    Coupling Reactions: The final step involves coupling the piperidine and quinoxaline moieties through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethanesulfonyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(ethanesulfonyl)-4-(piperidine-1-carbonyl)piperidine
  • 1-ethanesulfonyl-piperidine-4-carboxylic acid

Uniqueness

Compared to similar compounds, 4-[1-(ethanesulfonyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its unique combination of a piperidine ring, quinoxaline moiety, and ethanesulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(1-ethylsulfonylpiperidine-4-carbonyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-2-24(22,23)18-9-7-12(8-10-18)16(21)19-11-15(20)17-13-5-3-4-6-14(13)19/h3-6,12H,2,7-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVOHPQNJGNLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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